4-Amino-5-imidazolecarboxamide hydrochloride
Overview
Description
4-Amino-5-imidazolecarboxamide hydrochloride, also known as AICA, is a compound used as a catalytic agent and petrochemical additive . It is a metabolite of temozolomide . It is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4 .
Synthesis Analysis
The synthesis of 4-Amino-5-imidazolecarboxamide hydrochloride has been described in several studies . An innovative and efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine is described .Molecular Structure Analysis
The molecular formula of 4-Amino-5-imidazolecarboxamide hydrochloride is C4H7ClN4O . The InChI string is InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H .Chemical Reactions Analysis
4-Amino-5-imidazolecarboxamide hydrochloride is used in the synthesis of heterocyclic compounds such as guanine .Physical And Chemical Properties Analysis
4-Amino-5-imidazolecarboxamide hydrochloride is a very slightly beige fine powder . It is soluble in water at 50 mg/mL, forming a clear, light yellow solution . The melting point is 250-252 °C (dec.) (lit.) .Scientific Research Applications
Corrosion Inhibition
- Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride has been used in the study of corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .
- Results or Outcomes: The compound was found to inhibit corrosion, but the source does not provide quantitative data or statistical analyses .
Synthesis of Heterocyclic Compounds
- Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride is used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
- Results or Outcomes: The compound is successfully incorporated into the structures of these heterocyclic compounds, but the source does not provide quantitative data or statistical analyses .
Potentiation of Carcinostatic Effect
- Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride has been used in combination with 8-azaguanine to potentiate its carcinostatic effect .
- Methods of Application: The compound was administered in combination with 8-azaguanine to mice bearing the 8-azaguanine sensitive leukemia, L1210 .
- Results or Outcomes: A pronounced potentiation of the carcinostatic effect of 8-azaguanine was observed when the drug was administered in combination with 4-amino-5-imidazolecarboxamide .
Safety And Hazards
The safety information for 4-Amino-5-imidazolecarboxamide hydrochloride indicates that it is a combustible solid . It is recommended to ensure adequate ventilation and use personal protective equipment as required . It is also recommended to avoid dust formation and not let this chemical enter the environment .
Future Directions
properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUYSMIELHIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883234 | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-imidazolecarboxamide hydrochloride | |
CAS RN |
72-40-2 | |
Record name | 5-Aminoimidazole-4-carboxamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoimidazolecarboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 72-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1H-imidazole-4-carboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220691X0M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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